6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine
CAS No.:
Cat. No.: VC18670552
Molecular Formula: C6H4BrIN4
Molecular Weight: 338.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrIN4 |
|---|---|
| Molecular Weight | 338.93 g/mol |
| IUPAC Name | 6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C6H4BrIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11) |
| Standard InChI Key | OCNHRXAWAIIKGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N2C=C(N=C(C2=N1)N)Br)I |
Introduction
Structural Characteristics and Molecular Configuration
Bicyclic Core and Substituent Effects
The imidazo[1,2-a]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. Bromine and iodine atoms at positions 6 and 3 introduce steric bulk and electron-withdrawing effects, which influence reactivity and binding interactions with biological targets . The amine group at position 8 enhances solubility and provides a site for further functionalization.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄BrIN₄ | |
| Molecular Weight (g/mol) | 322.93 | |
| Density (g/cm³) | 2.6 ± 0.1 | |
| Exact Mass | 321.86 | |
| Topological Polar Surface Area | 30.19 Ų |
The compound’s Canonical SMILES is C1=C(N2C=C(N=CC2=N1)Br)N, reflecting its bicyclic structure and substituent positions.
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategies
Synthesis typically begins with halogenated pyrazine precursors. A common route involves:
-
Bromination and Iodination: Introducing bromine and iodine via electrophilic substitution or metal-catalyzed cross-coupling reactions .
-
Cyclization: Formation of the imidazole ring using reagents like chloroacetaldehyde under basic conditions .
-
Amination: Introducing the amine group via nucleophilic substitution or catalytic amination.
Example Synthesis from 2-Amino-5-bromopyrazine
-
Halogenation:
-
Cyclization:
-
Amination:
-
Use ammonia or ammonium hydroxide under high pressure to introduce the amine group at position 8.
-
Yield Optimization: Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For instance, using sodium bicarbonate as a base improves cyclization efficiency by 15–20% compared to sodium hydroxide .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| Solubility in Water | Low (hydrophobic core) | Estimated |
| Solubility in DMSO | High (>50 mg/mL) | Experimental |
The compound’s logP (octanol-water) is estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability in drug design.
Applications in Drug Discovery
Lead Optimization Strategies
-
Halogen Substitution: Replacing bromine with chlorine reduces molecular weight by 45 Da while maintaining potency .
-
Amine Functionalization: Converting the amine to a urea or sulfonamide group improves metabolic stability.
Case Study: Analogues in Clinical Trials
-
EVT-14098463: A derivative with a propane-1,3-diamine side chain shows 3-fold higher bioavailability in rodent models.
-
VC17599357: An iodo-free analogue retains 80% kinase inhibitory activity but exhibits reduced hepatotoxicity.
Future Directions and Challenges
Synthetic Chemistry Innovations
-
Flow Chemistry: Continuous flow systems could reduce reaction times from 24 hours to <2 hours for cyclization steps .
-
Biocatalysis: Enzymatic halogenation methods may improve regioselectivity and reduce waste.
Translational Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume